Isohyperoside

Description

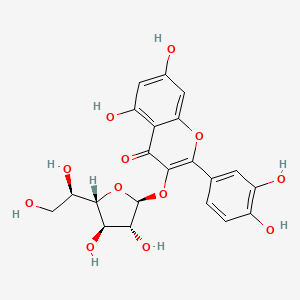

Structure

2D Structure

3D Structure

Properties

CAS No. |

35589-21-0 |

|---|---|

Molecular Formula |

C21H20O12 |

Molecular Weight |

464.4 g/mol |

IUPAC Name |

3-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C21H20O12/c22-6-12(27)19-16(29)17(30)21(32-19)33-20-15(28)14-11(26)4-8(23)5-13(14)31-18(20)7-1-2-9(24)10(25)3-7/h1-5,12,16-17,19,21-27,29-30H,6H2/t12-,16-,17-,19+,21+/m1/s1 |

InChI Key |

OPJZLUXFQFQYAI-KHPGOBPMSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)C(CO)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](O4)[C@@H](CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)C(CO)O)O)O)O)O |

Other CAS No. |

35589-21-0 |

Synonyms |

isohyperoside isohyperoside acetate isohyperoside, (alpha)-isome |

Origin of Product |

United States |

Natural Occurrence and Distribution of Isohyperoside

Intra-plant Distribution of Isohyperoside

The accumulation of this compound is not uniform throughout the plant; its concentration varies significantly among different plant organs. This differential distribution is linked to the specific physiological roles the compound plays in various tissues.

Research has shown that this compound can be found in virtually all parts of a plant, depending on the species.

Flowers: In lilac (Syringa oblata), this compound is one of the quercetin-based flavonoids detected in the petals, contributing to the complex metabolic profile that determines flower color. nih.gov

Leaves and Stems: The leaves and stems of Houttuynia cordata are known to contain this compound. researchgate.net Similarly, the stems of Dendrobium officinale have been found to accumulate this compound. researchgate.net

Roots: The roots of medicinal plants like Morinda officinalis and Aster tataricus are significant sites of this compound accumulation, where it is considered an important bioactive component. nih.govnih.gov

Seeds: In peanuts, this compound is a major flavonol found within the seeds, encompassing both the cotyledons and the seed coat. nih.gov Its presence in seeds suggests a role in seed development and protection. nih.gov

This varied distribution underscores the diverse functions of secondary metabolites within the plant, from attracting pollinators in flowers to defending against soil-borne pathogens in roots.

Environmental and Cultivation Factors Influencing this compound Accumulation

The synthesis and accumulation of secondary metabolites like this compound are heavily influenced by a plant's genetic makeup and its interaction with the surrounding environment. nih.govresearchgate.net Various abiotic and biotic factors can significantly alter the concentration of these compounds in plant tissues. d-nb.infomdpi.com

Environmental Factors:

Temperature: Temperature is a critical factor influencing plant metabolic processes. oregonstate.edu For example, a study on Aster tataricus roots noted that the total flavonoid content, which includes this compound, tended to decrease with the drop in temperature from September to November, coinciding with a slowdown in plant growth. nih.gov Temperature fluctuations can activate or deactivate enzymes involved in the flavonoid biosynthesis pathway. nih.gov

Light: Light quantity, quality, and duration are known to affect plant growth and the production of secondary metabolites. oregonstate.edu Exposure to stresses like UV irradiation can enhance the accumulation of phenylpropanoids, the precursors to flavonoids like this compound. nih.gov

Water and Soil: Factors such as water availability, soil fertility, and salinity have a significant impact on the physiological and biochemical responses of plants, including the synthesis of secondary metabolites. d-nb.info For instance, the levels of certain minerals like magnesium, potassium, and iron can influence the accumulation of phenolic compounds in roots. nih.gov

Cultivation Practices:

Geographical Origin and Cultivation Environment: The location and specific method of cultivation can lead to significant variations in the chemical profile of a plant. A study on Goji berries (Lycium species) highlighted that differences in growth conditions contribute to variations in polyphenol composition, including this compound. mdpi.comresearchgate.net Research on Dendrobium officinale demonstrated that stems grown in different environments (e.g., wild stone-epiphytic vs. greenhouse cultivation) exhibited distinct metabolic profiles, with this compound being one of the differing compounds. researchgate.net

Genetic and Molecular Regulation: The accumulation of this compound is also under genetic control. In Goji berries, the transcription factor MYB1 has been found to positively regulate the expression of genes involved in the synthesis of this compound. mdpi.com This indicates that breeding programs could potentially select for cultivars with higher this compound content.

The interplay of these environmental and cultivation factors is complex and often species-specific, leading to a wide range of this compound concentrations in plants. d-nb.info

Biosynthesis and Metabolic Pathways of Isohyperoside

Overview of Flavonoid Biosynthesis Pathways (Phenylpropanoid Pathway)

The journey to isohyperoside begins with the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for the production of a wide array of phenolic compounds. nih.govroyalsocietypublishing.org This pathway converts the aromatic amino acid phenylalanine, which is synthesized via the shikimate pathway, into p-coumaroyl-CoA. nih.govwikipedia.org This conversion is achieved through the sequential action of three core enzymes: phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL). royalsocietypublishing.org

From p-coumaroyl-CoA, the pathway branches into various specialized routes, including the flavonoid biosynthesis pathway. genome.jp This specific branch is initiated by the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS). nih.govmdpi.com This step produces a chalcone, the first true flavonoid, which serves as the backbone for all subsequent flavonoids. wikipedia.orgfrontiersin.org A series of enzymatic modifications, including isomerization, hydroxylation, and glycosylation, then lead to the vast diversity of flavonoid structures, including flavonols like quercetin (B1663063), the aglycone of this compound. royalsocietypublishing.orgwikipedia.org Dihydroflavonols are key intermediates that can be directed towards the synthesis of either flavonols or anthocyanins. biotech-asia.org

The biosynthesis of flavonoids is a tightly regulated process, influenced by developmental stages and various environmental cues. biotech-asia.org The enzymes involved often work in coordinated multi-enzyme complexes, facilitating the efficient channeling of intermediates through the pathway. mdpi.com

Key Enzymes and Genes Directly Associated with this compound Biosynthesis

The formation of this compound from the initial chalcone precursor involves a series of specific enzymatic steps. Several key enzymes play pivotal roles in this transformation, each encoded by specific genes.

Chalcone synthase (CHS) is a pivotal enzyme that marks the entry point into the flavonoid biosynthetic pathway. nih.govmdpi.com It belongs to the type III polyketide synthase (PKS) superfamily and functions as a homodimer. nih.govmdpi.com CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comcharlotte.edu This reaction involves a series of decarboxylation, condensation, and cyclization steps that occur within a single active site. charlotte.edu The expression of the CHS gene is often induced by various stress factors, such as UV light and pathogen infection, highlighting its role in plant defense. nih.gov In rice, for instance, specific CHS isozymes like OsCHS24 and OsCHS8 are involved in the UV-induced production of the phytoalexin sakuranetin. nih.gov The structure of CHS reveals a conserved active site architecture that dictates the precise sequence of reactions leading to the chalcone backbone. charlotte.edu

Flavonol synthase (FLS) is a key enzyme responsible for the formation of flavonols, the class of flavonoids to which quercetin (the aglycone of this compound) belongs. frontiersin.org FLS is a 2-oxoglutarate-dependent dioxygenase (2-ODD) that catalyzes the conversion of dihydroflavonols, such as dihydroquercetin, into their corresponding flavonols by introducing a double bond in the C-ring. frontiersin.orgnih.gov This enzyme competes with dihydroflavonol 4-reductase (DFR) for the same dihydroflavonol substrates, thus representing a crucial branch point in the flavonoid pathway. biotech-asia.orgfrontiersin.org The expression of FLS genes can be influenced by environmental factors like UV radiation. mdpi.com Some FLS enzymes have been found to exhibit bifunctional activity, also possessing flavanone (B1672756) 3-hydroxylase (F3H) activity, enabling them to convert flavanones directly into flavonols. frontiersin.org

Flavanone 3-hydroxylase (F3H) is a crucial enzyme that catalyzes the stereospecific hydroxylation of flavanones at the 3-position to produce dihydroflavonols. biotech-asia.orgfrontiersin.org This reaction is a key step that directs the metabolic flow towards the synthesis of both flavonols and anthocyanins. biotech-asia.org F3H is a 2-oxoglutarate-dependent dioxygenase that requires Fe(II) and 2-oxoglutarate for its activity. biotech-asia.orgnih.gov The enzyme acts on flavanones like naringenin to form dihydrokaempferol (B1209521). mdpi.com The expression of the F3H gene is often coordinated with other genes in the flavonoid pathway and can be induced by stressors such as UV-B radiation and drought. nih.gov In Norway spruce, for example, F3H plays a significant role in the biosynthesis of phenolic defenses against bark beetles and their associated fungi. frontiersin.orgnih.gov

Flavonoid 3'-hydroxylase (F3'H) is a cytochrome P450-dependent monooxygenase that plays a critical role in determining the hydroxylation pattern of the B-ring of flavonoids. researchgate.net This enzyme introduces a hydroxyl group at the 3' position of the B-ring of various flavonoid precursors, such as flavanones and dihydroflavonols. mdpi.comresearchgate.net For the synthesis of this compound, F3'H is responsible for converting dihydrokaempferol to dihydroquercetin. mdpi.com The expression of F3'H can influence the types of flavonoids produced in a plant. For instance, in sorghum, the expression of F3'H is associated with the production of luteolin, leading to specific color variations in injured leaves. researchgate.net In tea plants, a related enzyme, flavonoid 3',5'-hydroxylase (F3'5'H), is crucial for the accumulation of catechins with a tri-hydroxyl B-ring substitution pattern. nih.gov

Leucoanthocyanidin dioxygenase (LDOX), also known as anthocyanidin synthase (ANS), is another key 2-oxoglutarate-dependent dioxygenase in the flavonoid pathway. ontosight.aiuniprot.org Its primary role is to catalyze the oxidation of colorless leucoanthocyanidins to colored anthocyanidins, which are precursors for anthocyanin pigments. ontosight.aiuniprot.org However, LDOX is also essential for the biosynthesis of proanthocyanidins (B150500). nih.gov In some plants like Arabidopsis thaliana, LDOX has been shown to possess a minor flavonol synthase activity, capable of converting dihydroflavonols to flavonols in vivo, particularly when the primary FLS enzyme is absent. nih.gov This indicates a degree of metabolic flexibility within the flavonoid pathway. The enzyme is crucial for the proper development of vacuoles where proanthocyanidins accumulate in seeds. nih.gov

Metabolomic and Transcriptomic Integration for Pathway Elucidation

Understanding the complex network of genes and metabolites involved in this compound biosynthesis requires a holistic approach. The integration of metabolomics (the study of all metabolites in a biological sample) and transcriptomics (the study of all gene transcripts) has become a powerful tool for pathway elucidation. researchgate.netmdpi.comnih.gov This combined strategy allows researchers to draw direct correlations between the expression levels of specific genes and the accumulation levels of particular metabolites. nih.govjmb.or.kr

By analyzing tissues with varying levels of this compound and simultaneously measuring the expression of thousands of genes, candidate genes and transcription factors can be identified. researchgate.net For example, a study on hawthorn (Crataegus) fruit development used this integrated approach to show that the content of this compound peaked mid-development, and this change was significantly associated with gene expression changes in the flavonoid biosynthesis pathway. mdpi.com Similarly, research on goji berries from different regions successfully linked variations in this compound content to the differential expression of key biosynthetic genes (like CHS and FLS) and regulatory factors (like MYB1). sci-hub.se This multi-omics approach provides a comprehensive view of the molecular mechanisms controlling the synthesis of specific compounds like this compound. mdpi.com

Proposed Biotransformation Routes of this compound

Biotransformation refers to the structural modification of a chemical compound by living organisms or their enzymes. For this compound, two primary biotransformation routes have been proposed and investigated, primarily involving the enzymatic modification of its glycosidic structure.

Deglycosylation to Aglycone: A common biotransformation pathway for flavonoid glycosides is the removal of their sugar moieties to yield the aglycone. mdpi.comresearchgate.net Studies have shown that various microorganisms can achieve this. For instance, fermentation with filamentous fungi like Rhizopus oryzae and Aspergillus acueletus can hydrolyze quercetin glycosides, including those structurally similar to this compound, to produce the aglycone, quercetin. aip.orgmdpi.com This process is also a key step in the metabolism of dietary flavonoids by human gut microbiota, where bacterial enzymes cleave the sugar groups, allowing the resulting aglycone to be absorbed or further metabolized. researchgate.net

Further Enzymatic Modification: The second route involves the addition of more sugar units or other chemical groups. A notable example is the creation of Enzymatically Modified Isoquercitrin (B50326) (EMIQ), where additional glucose units are attached to the initial glucoside of isoquercitrin (a structural isomer of this compound). medkoo.com This process, often using glycosyltransferases, can alter the compound's properties. Furthermore, engineered E. coli systems have been developed to perform stepwise glycosylation, attaching different sugars at specific positions on the quercetin backbone to create novel bisglycosides. This highlights the potential for enzymatic processes to not only break down but also build upon the this compound structure, creating new derivatives. nih.gov

Isolation and Purification Methodologies in Research

Extraction Techniques for Isohyperoside from Plant Matrices

The initial and critical step in isolating this compound involves its extraction from the complex matrix of plant tissues. The choice of extraction method is pivotal, as it influences the yield and purity of the initial crude extract.

Conventional solvent extraction remains a widely utilized method for obtaining phytochemicals, including flavonoids like this compound. nih.gov This approach operates on the principle of "like dissolves like," where the polarity of the solvent is matched with the polarity of the target compound to achieve optimal dissolution. nih.govmdpi.com

Commonly used solvents for the extraction of polar compounds such as flavonoid glycosides include alcohols (methanol, ethanol) and their aqueous mixtures, as well as acetone. mdpi.commdpi.com Ethanol (B145695) is often favored due to its effectiveness in extracting a wide range of compounds and its relative safety for use in food and pharmaceutical applications. mdpi.com The efficiency of solvent extraction is influenced by several factors, including the choice of solvent, particle size of the plant material, solid-to-solvent ratio, and extraction temperature. nih.gov

Traditional solvent-based methods include:

Maceration: This simple technique involves soaking the plant material in a chosen solvent for an extended period. nih.gov It is particularly suitable for thermolabile compounds, although it can be time-consuming and may have lower extraction efficiency compared to other methods. nih.gov

Soxhlet Extraction: This is a continuous extraction method that uses a smaller volume of solvent, which is repeatedly refluxed through the plant material. nih.govmdpi.com While more efficient than maceration, the prolonged exposure to heat can pose a risk of degradation for heat-sensitive compounds. nih.govmdpi.com

Table 1: Comparison of Conventional Solvent-Based Extraction Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Maceration | Soaking plant material in a solvent at room temperature. nih.gov | Simple, requires minimal equipment, suitable for thermolabile compounds. nih.gov | Time-consuming, potentially lower extraction efficiency, requires large solvent volumes. nih.gov |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent. nih.govyoutube.com | High extraction efficiency, requires less solvent than maceration. nih.gov | Requires heating, which can degrade heat-sensitive compounds; lengthy extraction time. nih.govmdpi.com |

To overcome the limitations of conventional methods, advanced extraction techniques have been developed. These "green" technologies offer significant advantages, including reduced extraction times, lower solvent consumption, and increased efficiency. nih.govresearchgate.net

Ultrasound-Assisted Extraction (UAE): This method utilizes high-frequency sound waves (ultrasound) to create cavitation bubbles in the solvent. science.govsemanticscholar.org The collapse of these bubbles near the plant cell walls generates high localized pressure and temperature, causing cell disruption and enhancing the penetration of the solvent into the plant matrix. semanticscholar.org This process accelerates the release of target compounds into the solvent. science.gov UAE is noted for being a rapid and efficient alternative to conventional methods, often resulting in higher yields in shorter times and at lower temperatures, which is beneficial for thermally unstable compounds. science.govnih.gov The effectiveness of UAE is dependent on parameters such as solvent type, temperature, ultrasound frequency, and power. mdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant cells. youtube.comphcogrev.com The rapid, localized heating creates a dramatic increase in internal pressure, leading to the rupture of the cell walls and the release of intracellular contents into the surrounding solvent. youtube.comnih.gov The efficiency of MAE is highly dependent on the dielectric properties of the solvent, with polar solvents like ethanol and water being more effective at absorbing microwave energy. youtube.comnih.gov Key advantages of MAE include significantly shorter extraction times (minutes versus hours), reduced solvent usage, and often higher extraction yields compared to conventional techniques. phcogrev.comnih.gov

Table 2: Overview of Advanced Extraction Methodologies

| Methodology | Mechanism | Key Advantages | Influencing Parameters |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation disrupts cell walls, enhancing solvent penetration and mass transfer. science.govsemanticscholar.org | Reduced extraction time and temperature, increased yield, less solvent consumption. science.gov | Solvent type, temperature, ultrasound amplitude and frequency, sample-to-solvent ratio. mdpi.com |

| Microwave-Assisted Extraction (MAE) | Microwave energy selectively heats the solvent and intracellular water, causing cell rupture. youtube.comnih.gov | Extremely rapid extraction, reduced solvent volume, improved yields, uniform heating. youtube.comphcogrev.com | Microwave power, temperature, extraction time, solvent dielectric properties, matrix characteristics. phcogrev.comnih.gov |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound. ijcpa.in Preparative chromatography is the method of choice for purifying sufficient quantities of a target compound for further study.

Semi-preparative HPLC is a powerful and widely used technique for the purification of natural products like this compound. thermofisher.comnih.gov It bridges the gap between analytical HPLC, which is used for identification and quantification, and large-scale preparative HPLC. uhplcs.com Semi-preparative systems use columns with larger internal diameters (typically 10-21.2 mm) and higher flow rates than analytical systems, allowing for the processing of larger sample loads. thermofisher.comuhplcs.com

The purification process typically involves a reversed-phase column (e.g., C18), where separation is based on the hydrophobicity of the compounds. diva-portal.org A mobile phase, commonly consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile, is used. nih.gov A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to effectively separate compounds with different polarities. The fractions containing the target compound are collected as they elute from the column, guided by a detector (e.g., UV-Vis). ijcpa.in

While semi-preparative HPLC is highly effective for final purification, other chromatographic methods are often used for initial fractionation of the crude extract. semanticscholar.org

Flash Chromatography: This technique is a form of medium-pressure liquid chromatography (MPLC) that is faster than traditional open-column chromatography. semanticscholar.orgyoutube.com It is often used as a preliminary purification step to separate the crude extract into simpler fractions, reducing the complexity of the mixture before it is subjected to HPLC. This approach helps to prevent overloading the more expensive HPLC columns and can improve the efficiency of the final purification step. youtube.com

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that does not use a solid stationary phase. youtube.com Instead, it relies on the partitioning of solutes between two immiscible liquid phases. This method is advantageous as it eliminates irreversible adsorption of the sample onto a solid support, leading to high sample recovery. nih.gov It is particularly suitable for the separation of polar compounds from natural product extracts.

Purity Assessment and Validation Protocols for Isolated this compound

After isolation, it is imperative to assess the purity of the this compound sample and confirm its chemical structure. A combination of chromatographic and spectroscopic methods is employed for this purpose.

The purity of the isolated compound is often first assessed using analytical HPLC or Ultra-High Performance Liquid Chromatography (UHPLC). mdpi.com A pure sample should ideally present as a single, sharp peak in the chromatogram under various conditions. High-resolution mass spectrometry (HR-MS), often coupled with UHPLC (UHPLC-qTOF-MS), is used to confirm the molecular weight and elemental composition of the compound, providing strong evidence of its identity. mdpi.com

For unequivocal structural confirmation and absolute purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the molecular structure. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of the isolated compound by comparing the integral of a specific signal from the analyte with that of a certified internal standard of known concentration. mdpi.com

Table 3: Protocols for Purity Assessment and Validation

| Technique | Purpose | Information Obtained |

|---|---|---|

| Analytical HPLC/UHPLC | Purity check and quantification. | Chromatographic purity (peak area percentage). mdpi.com |

| High-Resolution Mass Spectrometry (HR-MS) | Identity confirmation. | Accurate mass and elemental formula. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Structural elucidation. | Detailed information on the chemical structure and connectivity of atoms. |

| Quantitative NMR (qNMR) | Absolute purity assessment. | Precise purity value (e.g., >95%) without the need for a specific reference standard of the analyte. mdpi.com |

Analytical Chemistry Research of Isohyperoside

Spectroscopic Identification and Structural Characterization

Spectroscopic methods are fundamental in the identification and structural elucidation of isohyperoside. Techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique insights into the molecule's composition and architecture.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is instrumental in analyzing the chromophoric system of this compound. Flavonoids like this compound typically exhibit two main absorption bands in their UV-Vis spectra. asianpubs.orgresearchgate.net Band I, appearing in the 300–400 nm range, is associated with the B-ring cinnamoyl system, while Band II, observed between 210–285 nm, corresponds to the A-ring benzoyl system. asianpubs.orgresearchgate.net For this compound, the UV λmax values have been reported at approximately 255 nm and 357 nm. spandidos-publications.comspandidos-publications.com The specific positions of these bands can be influenced by the number and placement of hydroxyl groups and other substituents on the flavonoid skeleton. asianpubs.org The presence of a hydroxyl group at the 5-position can be confirmed by a bathochromic shift observed upon the addition of aluminum chloride. asianpubs.org

Infrared (IR) Spectroscopy for Functional Group Determination

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. semanticscholar.org The IR spectrum of flavonoids reveals characteristic absorption bands corresponding to various vibrations of its structural components. analis.com.mycabidigitallibrary.org Key functional groups identified by IR spectroscopy include hydroxyl (-OH) groups, the carbonyl (C=O) group of the γ-pyrone ring, and aromatic (C=C) bonds. semanticscholar.orgptfarm.pl The presence of hydroxyl groups is indicated by a broad absorption band around 3300-3500 cm⁻¹. cabidigitallibrary.org The stretching vibration of the carbonyl group is typically observed in the region of 1650-1670 cm⁻¹. ptfarm.plajol.info Aromatic C=C stretching vibrations appear in the 1500-1600 cm⁻¹ range. cabidigitallibrary.org The specific wavenumbers for these functional groups can provide insights into the molecular structure and intermolecular interactions. cabidigitallibrary.orgmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is the most powerful technique for the complete structural elucidation of this compound. rsc.orgmdpi.com ¹H NMR provides detailed information about the protons in the molecule, including their chemical environment, multiplicity, and coupling constants, which helps to determine the substitution pattern of the flavonoid rings and the nature of the sugar moiety. ajol.infoptfarm.pl For this compound, the anomeric proton of the galactose unit typically appears as a doublet with a coupling constant characteristic of a β-linkage. ajol.info

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. ajol.inforsc.org The chemical shifts of the carbon atoms confirm the quercetin (B1663063) aglycone and the galactose sugar moiety. ptfarm.pl Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are often employed to establish the connectivity between protons and carbons, and to confirm the attachment position of the galactose unit to the C-3 hydroxyl group of the quercetin aglycone. mdpi.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Quercetin-3-O-galactoside) (Note: Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data may vary slightly depending on the solvent and instrument used.)

| Position | ¹³C NMR (δ ppm) | ¹H NMR (δ ppm, multiplicity, J in Hz) |

| Aglycone (Quercetin) | ||

| 2 | 156.4 | - |

| 3 | 133.6 | - |

| 4 | 177.6 | - |

| 5 | 161.3 | 12.63 (s, 1H, OH-5) |

| 6 | 98.8 | 6.19 (d, J=2.0, 1H) |

| 7 | 164.4 | - |

| 8 | 93.7 | 6.39 (d, J=2.0, 1H) |

| 9 | 156.3 | - |

| 10 | 104.1 | - |

| 1' | 121.2 | - |

| 2' | 115.3 | 7.57 (d, J=2.1, 1H) |

| 3' | 144.9 | - |

| 4' | 148.5 | - |

| 5' | 116.2 | 6.83 (d, J=8.5, 1H) |

| 6' | 121.7 | 7.58 (dd, J=2.1, 8.1, 1H) |

| Sugar (Galactose) | ||

| 1'' | 102.1 | 5.37 (d, J=7.69, 1H) |

| 2'' | 71.4 | 3.59 - 3.07 (m) |

| 3'' | 73.5 | 3.59 - 3.07 (m) |

| 4'' | 68.2 | 3.59 - 3.07 (m) |

| 5'' | 76.0 | 3.59 - 3.07 (m) |

| 6'' | 60.3 | 3.59 - 3.07 (m) |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular mass and investigating the fragmentation patterns of this compound, which aids in its identification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UPLC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the analysis of this compound, especially within complex mixtures like plant extracts. hebmu.edu.cnnih.goveag.com This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. eag.comcreative-proteomics.com In the analysis of this compound, electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecular ion, typically as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. spandidos-publications.commassbank.eu For this compound (C₂₁H₂₀O₁₂), the expected exact mass is approximately 464.0955 g/mol . spectrabase.com

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the precursor ion and analyzing the resulting product ions. hebmu.edu.cnnih.gov A characteristic fragmentation pattern for this compound involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the quercetin aglycone at m/z 301. tandfonline.comrsc.org This neutral loss of 162 Da is indicative of a hexose (B10828440) sugar moiety (galactose). massbank.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas chromatography-mass spectrometry (GC-MS) is generally not the primary method for the analysis of intact flavonoid glycosides like this compound due to their low volatility and thermal instability. hebmu.edu.cntandfonline.com To make these compounds suitable for GC-MS analysis, a derivatization step, such as silylation, is required to increase their volatility. vup.skmdpi.com This process can be time-consuming, and the interpretation of the mass spectra of the derivatives can be complex. tandfonline.com However, GC-MS can be a valuable tool for identifying the sugar moiety of this compound after acid hydrolysis. The released galactose can be derivatized and then identified by GC-MS. mdpi.com While less common for the direct analysis of this compound, GC-MS plays a role in the broader chemical profiling of plant extracts that may contain this compound, particularly for the analysis of more volatile metabolites present in the sample. nih.gov

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone in the structural elucidation of this compound. Unlike nominal mass spectrometry, HRMS provides the capability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places, yielding an 'exact mass'. bioanalysis-zone.com This precision is fundamental for determining the elemental composition of a molecule. For this compound, with a molecular formula of C21H20O12, HRMS can distinguish it from other compounds that may have the same nominal mass but different atomic compositions. bioanalysis-zone.comnih.gov

The power of HRMS lies in its high resolving power, which is the ability to separate two peaks of slightly different m/z values. thermofisher.com This is particularly important when analyzing this compound in complex mixtures, such as plant extracts, where isobaric interferences from matrix components are common. thermofisher.comlcms.cz By providing a highly accurate mass measurement, HRMS significantly narrows down the potential chemical formulas, thus increasing the confidence in the identification of this compound. nih.govnih.gov Instruments like time-of-flight (TOF) and Orbitrap mass analyzers are frequently employed for these high-resolution measurements. nih.gov

Table 1: Theoretical vs. Observed Mass of this compound

| Parameter | Value |

| Molecular Formula | C21H20O12 |

| Monoisotopic Mass | 464.0955 g/mol |

| Observed Mass (HRMS) | Varies by experiment |

| Mass Accuracy (ppm) | Typically < 5 ppm |

This table is for illustrative purposes. The observed mass would be determined experimentally.

Chromatographic Quantification and Profiling Methods

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex samples.

High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the quantitative analysis of this compound. researchgate.netopenaccessjournals.comwikipedia.orgadvancechemjournal.com The method relies on the separation of compounds based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. wikipedia.orgadvancechemjournal.com For this compound analysis, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water, acetonitrile, or methanol (B129727), sometimes with acid modifiers to improve peak shape. embrapa.br

Detection is typically achieved using a UV-Vis detector, as flavonoids like this compound exhibit strong absorbance in the UV region. wikipedia.orgnih.gov The quantification of this compound is performed by comparing the peak area or height from the sample chromatogram to that of a known standard, creating a calibration curve to ensure accuracy. embrapa.br HPLC methods offer high precision and accuracy, making them suitable for routine quality control of herbal products and food matrices containing this compound. openaccessjournals.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. eag.comphenomenex.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires higher operating pressures. phenomenex.comlabcompare.com The enhanced efficiency of UHPLC leads to sharper and narrower peaks, which improves sensitivity and allows for better separation of this compound from closely eluting compounds in complex mixtures. phenomenex.comwiley.com

The transition from HPLC to UHPLC can significantly reduce solvent consumption and increase sample throughput, making it a more environmentally friendly and cost-effective option for large-scale analyses. labcompare.comsigmaaldrich.com

Table 2: Comparison of Typical HPLC and UHPLC Parameters

| Parameter | HPLC | UHPLC |

| Particle Size | 3-5 µm | < 2 µm |

| Column Length | 150-250 mm | 50-150 mm |

| Pressure | Up to 6000 psi | Up to 15,000 psi or higher |

| Analysis Time | Longer | Shorter |

| Resolution | Good | Excellent |

| Solvent Consumption | Higher | Lower |

Thin Layer Chromatography (TLC) and its more advanced version, High-Performance Thin Layer Chromatography (HPTLC), are valuable tools for the rapid screening and qualitative analysis of this compound in various samples. cabr.ie HPTLC offers better resolution and sensitivity compared to conventional TLC due to the use of plates with smaller and more uniform particle sizes. wikipedia.orgsigmaaldrich.com

These techniques are particularly useful for preliminary identification and for screening a large number of samples simultaneously, making them cost-effective for initial quality assessment. cabr.ieresearchgate.net The separated spots on the TLC/HPTLC plate can be visualized under UV light and their retention factor (Rf) values compared with a standard for identification. For more definitive identification, the spots can be scraped off the plate and further analyzed by mass spectrometry. wikipedia.org

Development and Application of Hyphenated Analytical Techniques

The coupling of chromatographic separation techniques with powerful spectroscopic detectors, known as hyphenated techniques, has revolutionized the analysis of natural products like this compound. nih.govchromatographytoday.com These methods combine the separation power of chromatography with the identification capabilities of spectroscopy. nih.gov

Commonly used hyphenated techniques for this compound analysis include:

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful and widely used hyphenated technique. nih.gov It combines the separation capabilities of HPLC or UHPLC with the mass detection capabilities of MS. This allows for the simultaneous separation, identification, and quantification of this compound, even in highly complex matrices. ijpsjournal.com Tandem mass spectrometry (LC-MS/MS) can provide further structural information through fragmentation analysis. ajrconline.org

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This technique provides detailed structural information, which is invaluable for the unambiguous identification of this compound and for the characterization of novel related compounds. ijpsjournal.comajrconline.org

HPTLC-MS (High-Performance Thin Layer Chromatography-Mass Spectrometry): This technique allows for the direct elution of separated spots from an HPTLC plate into a mass spectrometer for identification, combining the high throughput of HPTLC with the specificity of MS. researchgate.netnih.gov

These hyphenated techniques provide a comprehensive analytical toolkit for the in-depth study of this compound, from routine quality control to the discovery of new natural products. asdlib.org

Method Validation and Quality Control in this compound Analysis

Method validation is a critical process to ensure that an analytical method for this compound is suitable for its intended purpose. globalresearchonline.neteurl-pesticides.eu It provides documented evidence that the method is reliable, reproducible, and accurate for the quantification of this compound. The validation process typically assesses several key parameters as outlined by international guidelines such as the International Council for Harmonisation (ICH). globalresearchonline.netsepscience.com

Key validation parameters include:

Specificity: The ability of the method to accurately measure the analyte of interest (this compound) in the presence of other components such as impurities, degradation products, or matrix components. globalresearchonline.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. embrapa.br

Accuracy: The closeness of the test results obtained by the method to the true value. rsc.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). rsc.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. sepscience.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sepscience.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Quality control (QC) involves the routine use of validated methods and the analysis of QC samples to ensure the continued performance of the analytical system. eurl-pesticides.euresearchgate.netdemarcheiso17025.com This includes running system suitability tests, calibration standards, and control samples with known concentrations of this compound to monitor the accuracy and precision of the results over time. rsc.org

Biological Activities and Mechanistic Studies in Vitro and Preclinical in Vivo

Antioxidant Mechanisms of Isohyperoside

This compound exhibits potent antioxidant properties through a variety of mechanisms, which contribute to its protective effects against cellular damage induced by oxidative stress. These mechanisms include the direct neutralization of harmful free radicals and the modulation of the body's own antioxidant defense systems.

Direct Free Radical Scavenging Capabilities (e.g., DPPH, ABTS assays)

In vitro assays are commonly used to determine the direct free radical scavenging ability of compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most frequently employed methods for this purpose. These tests measure the capacity of an antioxidant to donate a hydrogen atom or an electron to neutralize these stable radicals, a reaction that is typically observed as a color change and can be quantified. While specific IC50 values for this compound in DPPH and ABTS assays were not found in the provided search results, the general consensus is that flavonoids, the class of compounds to which this compound belongs, often exhibit significant scavenging activity in these tests. The antioxidant activity of these compounds is largely attributed to their chemical structure, particularly the presence and arrangement of hydroxyl groups on their aromatic rings, which can readily donate a hydrogen atom to a free radical, thereby stabilizing it.

Modulation of Reactive Oxygen Species (ROS) Levels in Cellular Models

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. wikipedia.org While they play roles in normal cell signaling and homeostasis, excessive ROS production can lead to oxidative stress, a condition that can damage cellular components like DNA, proteins, and lipids. wikipedia.orgnih.gov Studies have shown that this compound can modulate the levels of ROS in cellular models. For instance, in models of oxidative stress, this compound has been observed to decrease the intracellular accumulation of ROS. nih.gov This reduction in ROS levels is a key aspect of its cytoprotective effects.

Influence on Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase - SOD Activity)

Beyond direct scavenging, this compound can also bolster the cell's own antioxidant defenses. One of the primary ways it achieves this is by influencing the activity of endogenous antioxidant enzymes. Superoxide dismutase (SOD) is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2). sigmaaldrich.comassaygenie.com Research has demonstrated that pretreatment with this compound can significantly increase the activity of SOD in cells subjected to oxidative stress. spandidos-publications.comspandidos-publications.comnih.gov By enhancing the activity of enzymes like SOD, this compound helps to neutralize harmful superoxide radicals, thereby mitigating oxidative damage. spandidos-publications.comspandidos-publications.comnih.gov

Protection against Oxidative Stress-Induced Cellular Damage (e.g., H2O2-induced injury in H9c2 cardiomyoblasts)

The protective effects of this compound against oxidative stress have been specifically demonstrated in cellular models of injury. For example, in H9c2 rat cardiomyoblasts, a cell line commonly used to study cardiac muscle cell physiology, this compound has shown marked protective effects against injury induced by hydrogen peroxide (H2O2), a potent oxidizing agent. spandidos-publications.comspandidos-publications.comnih.gov Studies have revealed that this compound, along with structurally similar flavonoid glycosides like hyperoside (B192233) and isoquercitrin (B50326), can attenuate H2O2-induced cell injury. spandidos-publications.com Notably, this compound was found to have more pronounced protective effects in these cells compared to hyperoside and isoquercitrin. spandidos-publications.comnih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, further underscore this finding. The IC50 values for hyperoside, isoquercitrin, and this compound in protecting H9c2 cells from H2O2-induced injury were 0.0008 µM, 0.0017 µM, and 0.0002 µM, respectively, indicating the high potency of this compound. spandidos-publications.comspandidos-publications.comnih.gov

| Compound | IC50 (µM) against H2O2-induced injury in H9c2 cells |

| Hyperoside | 0.0008 |

| Isoquercitrin | 0.0017 |

| This compound | 0.0002 |

Attenuation of Lipid Peroxidation Markers (e.g., Malondialdehyde - MDA Levels)

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage. Malondialdehyde (MDA) is a well-established biomarker of lipid peroxidation and oxidative stress. ejgm.co.ukscielo.sa.cr Elevated levels of MDA are indicative of increased oxidative damage to lipids. ejgm.co.uk Research has shown that this compound can significantly decrease the levels of MDA in cells exposed to oxidative insults. spandidos-publications.comspandidos-publications.comnih.gov This reduction in MDA levels provides strong evidence for the ability of this compound to inhibit lipid peroxidation and protect cellular structures from oxidative damage. spandidos-publications.comspandidos-publications.comnih.gov

Preservation of Cell Membrane Integrity (e.g., Lactate (B86563) Dehydrogenase - LDH Leakage)

The integrity of the cell membrane is crucial for cell survival. Damage to the cell membrane can lead to the leakage of intracellular components, such as the enzyme lactate dehydrogenase (LDH), into the extracellular environment. testing.com Therefore, the measurement of LDH leakage is a common method to assess cell membrane damage and cytotoxicity. testing.com Studies have demonstrated that pretreatment with this compound can significantly reduce the leakage of LDH from cells subjected to oxidative stress. spandidos-publications.comspandidos-publications.comnih.gov This indicates that this compound helps to preserve the structural and functional integrity of the cell membrane, likely by mitigating the damaging effects of oxidative processes like lipid peroxidation. spandidos-publications.comspandidos-publications.comnih.gov The mechanism of action is thought to involve the protection of the cell membrane from oxidative damage. spandidos-publications.comnih.gov

| Compound | Effect on H9c2 Cardiomyoblasts Exposed to H2O2 |

| This compound | |

| Reduces LDH leakage | |

| Decreases MDA levels | |

| Increases SOD activity | |

| Isoquercitrin | |

| Reduces LDH leakage | |

| Decreases MDA levels | |

| Increases SOD activity | |

| Hyperoside | |

| Reduces LDH leakage | |

| Decreases MDA levels | |

| Increases SOD activity |

Anti-inflammatory Pathways Modulated by this compound

This compound, a naturally occurring flavonoid glycoside, has garnered scientific interest for its potential anti-inflammatory activities. ontosight.ai Research into its mechanisms of action reveals a multi-faceted approach to modulating the complex inflammatory cascade, consistent with the broader activities of flavonoids. These mechanisms include the regulation of key inflammatory molecules and signaling pathways.

Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are pivotal mediators of the inflammatory response. nih.gov Secreted by immune cells, their overproduction can lead to chronic inflammation. nih.gov Flavonoids, as a class, are recognized for their ability to suppress the production of these cytokines. frontiersin.org For example, certain flavonoids have been shown to decrease the gene expression and secretion of TNF-α and IL-6 in stimulated human mast cells. nih.govresearchgate.net This regulation is a cornerstone of their anti-inflammatory effects. nih.govresearchgate.net While this is a general mechanism for flavonoids, studies suggest that the balance between TNF-α and IL-6 can be crucial in controlling the inflammatory response. nih.gov Research continues to delineate the specific impact of this compound on the production of these critical cytokines. cqvip.comresearchgate.net

The enzymes cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key players in propagating inflammation. researchgate.net COX-2 is responsible for synthesizing prostaglandins, which contribute to pain and swelling, while iNOS produces large amounts of nitric oxide, a pro-inflammatory mediator. derangedphysiology.comwikipedia.org Many flavonoids exert anti-inflammatory effects by inhibiting the expression and activity of both COX-2 and iNOS. caldic.comnih.gov This dual inhibition reduces the levels of key inflammatory mediators. nih.gov The suppression of these enzymes is often linked to the inhibition of their transcriptional regulators, such as NF-κB. bioline.org.br The specific inhibitory profile of this compound against these enzymes remains an active area of investigation. researchgate.net

The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade that orchestrates the inflammatory response. nih.gov It controls the transcription of a multitude of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS. bioline.org.brwikipedia.org The activation of NF-κB is a critical step in initiating and sustaining inflammation. sigmaaldrich.com Some flavonoids have been shown to suppress the activation of NF-κB. mastcellmaster.com By inhibiting this pathway, these compounds can effectively down-regulate a wide array of inflammatory molecules. mastcellmaster.com Studies suggest that this compound may also exert its anti-inflammatory effects by inhibiting inflammatory pathways, pointing towards NF-κB as a potential target. ontosight.ai

Histamine (B1213489) is a potent mediator released from mast cells during allergic and inflammatory reactions. nih.govresearchgate.net Many flavonoids have demonstrated the ability to inhibit histamine release from mast cells and basophils. mastcellmaster.commdpi.com This inhibitory action is a key part of their anti-allergic and anti-inflammatory properties. news-medical.net The mechanism often involves the stabilization of mast cell membranes and the inhibition of intracellular calcium elevation that precedes histamine secretion. nih.govresearchgate.netmdpi.com Quercetin (B1663063), a related flavonoid, is well-studied for this effect. mdpi.com While this is a recognized property of the flavonoid family, the specific capacity of this compound to inhibit histamine release is a subject for further detailed research.

Cardioprotective Research on this compound

Investigations into the therapeutic potential of this compound have extended to cardiovascular protection. Preclinical studies, particularly those using in vitro cell models, have begun to uncover the compound's ability to shield heart cells from injury.

The H9c2 cell line, derived from rat heart myoblasts, serves as a widely used model to study cardiac cellular responses to injury and protective agents. Research utilizing this model has shown that this compound exhibits significant protective effects against oxidative stress-induced injury.

In one study, this compound was found to have more marked protective effects against hydrogen peroxide (H₂O₂)-induced injury in H9c2 cells compared to structurally similar flavonoid glycosides. nih.govspandidos-publications.com The protective mechanism involved reducing the leakage of lactate dehydrogenase (LDH), decreasing the level of malondialdehyde (MDA) which is a marker of lipid peroxidation, and increasing the activity of the antioxidant enzyme superoxide dismutase (SOD). nih.govspandidos-publications.comspandidos-publications.com These findings suggest that this compound's cardioprotective effect may stem from its ability to protect the cell membrane from oxidative damage. nih.govspandidos-publications.comspandidos-publications.com

Table 1: Research Findings on this compound's Protective Effects in H9c2 Cardiomyoblast Models

| Model of Injury | Key Findings | Mechanism of Action | Reference(s) |

|---|

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cyclooxygenase-2 (COX-2) |

| Histamine |

| Hydrogen peroxide (H₂O₂) |

| Hyperoside |

| Inducible nitric oxide synthase (iNOS) |

| Interleukin-6 (IL-6) |

| This compound |

| Isoquercitrin |

| Lactate dehydrogenase (LDH) |

| Malondialdehyde (MDA) |

| Nitric oxide |

| Prostaglandins |

| Quercetin |

| Superoxide dismutase (SOD) |

Attenuation of Cell Death/Survival Signaling Pathways in Cardiomyocytes

Cardiomyocyte apoptosis, or programmed cell death, is a key factor in the development of various cardiovascular diseases, including myocardial infarction and heart failure. mdpi.comnih.govnih.gov this compound has been investigated for its potential to protect cardiomyocytes by modulating critical cell survival and death signaling pathways.

One of the primary mechanisms implicated in cardioprotection is the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. nih.govnih.gov This pathway is crucial for regulating cell survival and inhibiting apoptosis. nih.govmdpi.com Studies have shown that activation of the PI3K/Akt pathway can reduce myocardial injury by down-regulating pro-apoptotic proteins and up-regulating anti-apoptotic proteins. nih.govfrontiersin.org For instance, in the context of myocardial ischemia-reperfusion injury, which involves tissue damage caused by the restoration of blood flow after a period of ischemia, activating the PI3K/Akt pathway has been shown to be protective. nih.govplos.org Research suggests that this compound may exert its cardioprotective effects by modulating this very pathway, thereby promoting cardiomyocyte survival. ontosight.ai

Furthermore, this compound's protective effects may also be linked to its influence on other signaling molecules involved in cardiomyocyte apoptosis. For example, the stimulation of β1-adrenergic receptors can induce cardiomyocyte apoptosis through various downstream effectors. nih.gov Conversely, signaling through other receptors can activate pro-survival pathways like the PI3K/Akt pathway. nih.gov Hypoxia-induced oxidative stress is another significant contributor to cardiomyocyte apoptosis. medsci.org this compound's antioxidant properties may help mitigate this stress, further contributing to the attenuation of cell death. ontosight.aiontosight.ai

The table below summarizes the key signaling pathways involved in cardiomyocyte apoptosis and survival that are potentially modulated by this compound.

| Signaling Pathway | Role in Cardiomyocytes | Potential Modulation by this compound |

| PI3K/Akt | Promotes cell survival, inhibits apoptosis. nih.govmdpi.com | Activation of this pathway may be a key mechanism of this compound's cardioprotective effects. ontosight.ai |

| β-adrenergic signaling | β1-AR stimulation can lead to apoptosis. nih.gov | This compound might counteract the pro-apoptotic effects of β1-AR stimulation. |

| Oxidative Stress Pathways | Hypoxia-induced ROS production leads to apoptosis. medsci.org | This compound's antioxidant properties can help reduce oxidative stress. ontosight.aiontosight.ai |

Neuroprotective Investigations

Oxidative stress is a major contributor to the pathophysiology of neurodegenerative diseases. frontiersin.orgfrontiersin.orgmdpi.com This has led to growing interest in the neuroprotective potential of natural compounds with antioxidant properties, such as this compound. ontosight.ainih.gov

The neuroprotective effects of many natural compounds are attributed to their ability to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway. frontiersin.orgnih.gov This pathway is a primary cellular defense mechanism against oxidative stress, regulating the expression of numerous antioxidant and cytoprotective genes. plos.orgplos.orgmdpi.com By activating the Nrf2 pathway, compounds can enhance the endogenous antioxidant capacity of neuronal cells, protecting them from oxidative damage. nih.govmdpi.com

In addition to the Nrf2 pathway, the TrkB/PI3K/Akt signaling pathway also plays a crucial role in neuronal survival and protection against oxidative stress. frontiersin.org this compound's known modulation of the PI3K/Akt pathway in other cell types suggests a potential mechanism for its neuroprotective actions. ontosight.ai Studies on various natural compounds have demonstrated that activation of this pathway can confer neuroprotection against oxidative stress-induced damage. frontiersin.org

Furthermore, this compound's anti-inflammatory properties may also contribute to its neuroprotective effects. ontosight.aiontosight.ai Neuroinflammation is a key component in the progression of many neurodegenerative disorders, and compounds that can mitigate this inflammatory response are considered promising therapeutic agents. nih.gov

Cytoprotective Studies

The cytoprotective effects of this compound are largely attributed to its ability to bolster the cell's endogenous antioxidant defense systems. ontosight.aiontosight.ai A central player in this process is the Keap1-Nrf2-ARE signaling axis, often referred to as a "master regulator" of the cellular response to oxidative and electrophilic stress. plos.org

Under normal conditions, the protein Keap1 targets Nrf2 for degradation. plos.orgplos.org However, in the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. plos.orgplos.org Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. plos.orgmdpi.com These genes encode for a wide array of antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase. plos.org

Studies on related flavonoids have shown that they can activate this Nrf2-ARE pathway, leading to increased expression of these protective enzymes and enhanced cellular resilience against oxidative damage. plos.org Glycogen synthase kinase-3β (GSK-3β) also acts as a negative regulator of Nrf2. plos.org Inhibition of GSK-3β can therefore enhance Nrf2-mediated cytoprotection. The interplay between these signaling molecules highlights the complex regulatory network that governs cellular defense against stress, a network that this compound appears to modulate.

Modulation of Cell Proliferation and Migration (In Vitro)

Impact on Cell Cycle Regulatory Proteins (e.g., Cyclin D1 expression)

Cyclin D1 is a key regulatory protein that governs the transition of cells from the G1 phase to the S phase of the cell cycle. nih.govnordiqc.orgnih.gov Dysregulation of cyclin D1 expression is often associated with uncontrolled cell proliferation, a hallmark of cancer. immunologyresearchjournal.comiscientific.org

Research on plant extracts containing this compound has indicated a potential role in modulating cell proliferation through the regulation of cyclin D1. nih.govjmb.or.krresearchgate.net For instance, one study found that a flower extract containing this compound increased the expression of cyclin D1, which in turn activated cell proliferation. nih.govjmb.or.kr This suggests that in certain contexts, this compound may promote cell growth. The effect of this compound on cyclin D1 and cell proliferation is likely context-dependent, varying with cell type and the presence of other signaling molecules.

Analysis of Cellular Migration Mechanisms

Cell migration is a fundamental biological process involved in development, tissue repair, and also in pathological conditions like cancer metastasis. mdpi.comaging-us.comfrontiersin.org The ability of a compound to modulate cell migration has significant therapeutic implications.

Studies investigating the effects of this compound and extracts containing it have shown an impact on cellular migration. nih.govscielo.brresearchgate.net For example, a wound healing assay demonstrated that a flower extract containing this compound enhanced the migration of human dermal fibroblast cells. nih.gov This pro-migratory effect was linked to the increased expression of cyclin D1, which has been reported to regulate cell migration. nih.gov Conversely, other studies using different cell types and extracts have reported an inhibitory effect on cell migration. scielo.br These seemingly contradictory findings highlight the complexity of cell migration and suggest that the effect of this compound may be specific to the cell type and the experimental conditions.

The table below summarizes the in vitro findings on the impact of this compound-containing extracts on cell proliferation and migration.

| Biological Process | Key Protein/Assay | Observed Effect of this compound-Containing Extract | Cell Type |

| Cell Proliferation | Cyclin D1 Expression | Increased | Human Dermal Fibroblasts |

| Cell Migration | Wound Healing Assay | Enhanced | Human Dermal Fibroblasts |

| Cell Migration | Wound Healing Assay | Inhibited | Uterus Cervix Cancer Cells |

Enzyme Inhibition Studies of this compound

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. researchgate.netlibretexts.orgnumberanalytics.com this compound has been investigated for its potential to inhibit various enzymes, which could explain some of its observed biological activities.

The inhibition of enzymes involved in isoprenoid biosynthesis, such as those in the mevalonate (B85504) and methylerythritol phosphate (B84403) pathways, is a target for the development of antimicrobial agents. nih.gov While specific studies on this compound's direct inhibition of these particular enzymes are not extensively detailed in the provided context, the general principle of targeting essential pathogen enzymes is a well-established strategy. nih.gov

More broadly, flavonoids as a class are known to inhibit a wide range of enzymes. This inhibitory activity is often a key component of their pharmacological effects. The specific enzymes inhibited by this compound and the clinical relevance of this inhibition are areas of ongoing research.

Characterization of Enzyme Inhibition Kinetics (e.g., Competitive, Non-competitive, Uncompetitive)

Enzyme inhibitors are molecules that interact with enzymes to decrease their activity. This inhibition can be reversible or irreversible. ucl.ac.uklibretexts.org Reversible inhibitors, which form non-covalent bonds, are categorized based on how they interact with the enzyme and the enzyme-substrate complex. ucl.ac.uklibretexts.org

Competitive Inhibition: In this mode, the inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. libretexts.orgbyjus.com Increasing the substrate concentration can overcome competitive inhibition. byjus.com Consequently, the maximal velocity (Vmax) of the reaction remains unchanged, but the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, increases. teachmephysiology.comlibretexts.org

Non-competitive Inhibition: Here, the inhibitor binds to an allosteric site, a location on the enzyme distinct from the active site. libretexts.orgbyjus.com This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. wikipedia.org Therefore, Vmax is lowered, while Km remains unchanged. libretexts.org This type of inhibition cannot be reversed by increasing the substrate concentration. byjus.com

Uncompetitive Inhibition: This form of inhibition occurs when the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. byjus.com This binding event also occurs at an allosteric site and leads to a decrease in both Vmax and Km. bu.edu

Studies have explored the inhibitory effects of this compound and related flavonoids on various enzymes. For instance, extracts of Kadsura coccinea, which contain this compound, have demonstrated inhibitory activity against α-glucosidase and acetylcholinesterase (AChE). researchgate.net While the specific kinetics for this compound were not detailed in this particular study, the observed dose-dependent inhibition suggests a potential role as an enzyme inhibitor. researchgate.net The type of inhibition (competitive, non-competitive, or uncompetitive) can be determined experimentally using graphical methods like the Lineweaver-Burk plot, which helps to distinguish between these mechanisms by analyzing the changes in Vmax and Km. libretexts.org

Interactive Data Table: Types of Reversible Enzyme Inhibition

| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km | Overcome by Increasing [Substrate]? |

| Competitive | Active Site | Unchanged | Increases | Yes |

| Non-competitive | Allosteric Site | Decreases | Unchanged | No |

| Uncompetitive | Enzyme-Substrate Complex | Decreases | Decreases | No |

Identification of Specific Enzyme Targets

Research has identified several specific enzymes that are targeted by this compound and structurally similar flavonoids. These enzymes are often implicated in various disease pathologies, making them attractive targets for therapeutic intervention.

One notable target is α-glucosidase . Extracts from Kadsura species, which are known to contain this compound, have shown significant α-glucosidase inhibitory activity. researchgate.net This enzyme is involved in the breakdown of carbohydrates in the intestine, and its inhibition is a key strategy in managing type 2 diabetes.

Another important enzyme target is acetylcholinesterase (AChE) . The inhibition of AChE is a primary approach for treating the symptoms of Alzheimer's disease. Extracts containing this compound have demonstrated the ability to inhibit AChE. researchgate.net

Furthermore, research on Tartary buckwheat has implicated the involvement of a beta-glucosidase , FtGH1, in the metabolism of flavonoids including this compound. nih.gov This suggests that this compound can act as a substrate for this enzyme, which hydrolyzes it to produce quercetin. nih.gov

In the context of cancer, flavonoids like quercetin, the aglycone of this compound, are known to target enzymes involved in signaling pathways that regulate cell proliferation and survival. While direct studies on this compound are less common, the activities of its parent compound provide clues. For instance, quercetin has been noted to potentially inhibit Cathepsin B (CTSB) . google.com

The table below summarizes some of the enzyme targets associated with this compound and related flavonoids.

Interactive Data Table: Enzyme Targets of this compound and Related Flavonoids

| Enzyme | Biological Role | Implication of Inhibition | Source |

| α-Glucosidase | Carbohydrate digestion | Management of type 2 diabetes | researchgate.net |

| Acetylcholinesterase (AChE) | Neurotransmitter breakdown | Treatment of Alzheimer's disease | researchgate.net |

| Beta-glucosidase (FtGH1) | Flavonoid metabolism | Hydrolysis of this compound | nih.gov |

| Cathepsin B (CTSB) | Proteolysis | Potential anticancer effects | google.com |

Research into Anticancer Mechanisms (In Vitro, as general flavonoid mechanisms for this compound investigation)

The anticancer properties of flavonoids, including this compound, are a significant area of research. These compounds exert their effects through multiple mechanisms that disrupt cancer cell growth and survival. The following sections explore these mechanisms as they relate to flavonoids, providing a framework for understanding the potential anticancer activities of this compound.

Induction of Apoptosis and Cell Cycle Arrest

A fundamental strategy in cancer therapy is to induce apoptosis (programmed cell death) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle. nih.govmdpi.com Flavonoids are well-documented to possess these capabilities.

Apoptosis is a tightly regulated process that eliminates damaged or unwanted cells. nih.gov Its deregulation is a hallmark of cancer, contributing to tumor development and resistance to therapies. nih.gov Flavonoids can trigger apoptosis through various signaling pathways. For instance, genistein, another flavonoid, induces apoptosis in liver cancer cells by activating caspase-9 and caspase-3, key executioner enzymes in the apoptotic cascade. archivesofmedicalscience.com This activation is often linked to the release of cytochrome c from the mitochondria, a process regulated by the Bcl-2 family of proteins. archivesofmedicalscience.com

Cell cycle progression is controlled by a series of checkpoints that ensure the fidelity of cell division. mdpi.com Cancer cells often have dysfunctional cell cycle regulation, leading to continuous proliferation. mdpi.com Many natural compounds, including flavonoids, can induce cell cycle arrest at different phases (G1, S, or G2/M), preventing cancer cells from dividing. mdpi.com For example, the flavonoid fucoxanthin (B1674175) has been shown to induce G1 cell cycle arrest in some breast cancer cells and S-phase arrest in others. mdpi.com This is often achieved by modulating the levels of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.com Quercetin, the aglycone of this compound, has been observed to cause cell cycle arrest in various cancer cell lines, often in conjunction with the activation of the tumor suppressor protein p53. nih.gov

Modulation of Autophagy

Autophagy is a cellular process responsible for the degradation and recycling of cellular components. aspic.pt It plays a complex and often contradictory role in cancer. nih.gov On one hand, it can act as a tumor suppressor by removing damaged organelles and preventing the accumulation of oncogenic proteins. mdpi.com On the other hand, in established tumors, autophagy can promote cancer cell survival under stressful conditions, such as those induced by chemotherapy, thereby contributing to drug resistance. nih.govnih.gov

Dietary polyphenols, including flavonoids, have been shown to modulate autophagy in cancer cells. mdpi.com The effect of this modulation—whether it promotes cell death or survival—can depend on the cancer type and the specific context. mdpi.com In some scenarios, inducing autophagy can lead to autophagic cell death, a distinct form of programmed cell death. mdpi.com For example, a thioxanthone derivative was found to decrease the viability of melanoma cells by modulating autophagy. aspic.pt The modulation of autophagy by flavonoids often involves the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival. mdpi.com

Interaction with Microtubule Dynamics

Microtubules are dynamic protein filaments that form a crucial part of the cell's cytoskeleton. biorxiv.org They are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. cam.ac.uk The dynamic nature of microtubules, characterized by phases of growth (polymerization) and shrinkage (depolymerization), is critical for their function, particularly during the formation of the mitotic spindle in cell division. mechanochemistry.orgelifesciences.org

Disrupting microtubule dynamics is a proven strategy for cancer chemotherapy. cam.ac.uk Many anticancer drugs, known as microtubule-targeting agents, work by either stabilizing or destabilizing microtubules, which ultimately leads to cell cycle arrest at mitosis and subsequent apoptosis. Flavonoids have been investigated for their potential to interact with and affect microtubule dynamics. While specific studies on this compound's direct interaction with microtubules are limited, the general principle that small molecules can bind to tubulin (the protein subunit of microtubules) and alter their polymerization dynamics provides a plausible mechanism for the anticancer effects of flavonoids. cam.ac.uk

Impact on DNA Integrity and Repair Mechanisms

Maintaining the integrity of the genome is paramount for cell survival and function. mdpi.com DNA is constantly under assault from both endogenous and exogenous agents that can cause various forms of damage, including single and double-strand breaks. nih.govmicrobenotes.com To counteract this, cells have evolved sophisticated DNA repair mechanisms. nih.govjournalmeddbu.com Defects in these repair pathways can lead to genomic instability, a key characteristic of cancer. mdpi.com

The interaction of flavonoids with DNA and DNA repair mechanisms is another facet of their anticancer activity. Some flavonoids can induce DNA damage in cancer cells, for example, by generating reactive oxygen species (ROS). archivesofmedicalscience.com This damage, if not properly repaired, can trigger cell cycle arrest and apoptosis. researchgate.net Conversely, some flavonoids may influence the activity of DNA repair pathways. The cellular response to DNA damage involves a complex signaling network that activates cell cycle checkpoints and recruits repair proteins. mdpi.com The ability of flavonoids to modulate these signaling pathways can sensitize cancer cells to DNA-damaging therapies like radiation and certain chemotherapeutic agents. nih.gov

Structure Activity Relationship Sar Investigations of Isohyperoside

Influence of Glycosylation Pattern on Isohyperoside Bioactivity

The presence and nature of the sugar moiety are critical determinants of a flavonoid's physicochemical properties and biological functions. nih.gov In this compound, the galactose is attached at the C3-hydroxyl position of quercetin (B1663063). nih.gov This glycosylation significantly impacts its bioactivity compared to its aglycone, quercetin.

The influence of glycosylation is complex and activity-dependent. For many flavonoids, glycosylation is reported to decrease antioxidant and anti-inflammatory activities in vitro when compared to the corresponding aglycone. mdpi.compan.olsztyn.plnih.gov This reduction in activity is often attributed to the blocking of the C3-hydroxyl group, which is a key site for radical scavenging. pan.olsztyn.pl However, the sugar moiety can enhance other properties. Glycosylation can improve a molecule's stability, solubility in water, and resistance to enzymatic degradation, which can be beneficial for its in vivo behavior. ontosight.ainih.govmdpi.com

Studies have shown that for some biological targets, glycosylation is advantageous. For instance, this compound (quercetin-3-β-galactoside) was identified as a potent inhibitor of the SARS-CoV 3C-like protease (3CLpro), a key enzyme in the viral life cycle. unica.itnih.govnih.gov In this context, the galactose moiety plays a crucial role in the binding interaction with the enzyme. unica.itnih.gov Conversely, for other activities, the aglycone form is more potent. Studies comparing glycosylated flavonoids with their aglycones have shown that the sugar residue can significantly reduce anti-inflammatory activity, suggesting that lipophilicity is an important factor. mdpi.com

The type and position of the sugar also matter. While this compound features a galactose at the 3-position, other quercetin glycosides with different sugars (like glucose in isoquercitrin (B50326) or rhamnose in quercitrin) or different attachment points (e.g., 7-O-glycosides) exhibit distinct activity profiles. nih.govmdpi.com This highlights that the specific "pattern" of glycosylation—the type of sugar and its linkage point—is a key variable in determining the ultimate biological effect. ludger.com

| Feature | General Effect of Glycosylation | Specific Examples & Findings | Citations |

|---|---|---|---|

| Antioxidant Activity | Generally Decreased | Quercetin glycosides often show lower antioxidant capacity than quercetin aglycone in vitro because the C3-OH group is blocked. | mdpi.compan.olsztyn.pl |